![molecular formula C18H14Cl4N4S B4627779 N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4627779.png)
N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea, often involves the reaction of amino compounds with isothiocyanates. For instance, a one-pot synthesis method has been reported for producing thiourea derivatives by reacting amino pyrazole with acylisothiocyanates, generated in situ from potassium thiocyanate and different acyl chlorides (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by their crystalline forms, which have been elucidated through X-ray diffraction studies. For example, the structure of certain thiourea compounds reveals a trans-cis configuration, with significant stretching vibrations observed in their infrared spectra, indicative of the presence of various functional groups such as ν(N-H), ν(C=O), ν(C-N), and ν(C=S) (Yusof et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) when reacted with certain compounds. This process, followed by N-formylation, leads to the formation of specific formamides, whose structures have been confirmed via X-ray analysis (Ledenyova et al., 2018).
科学的研究の応用
Anticancer Applications
Research has delved into the synthesis and evaluation of pyrazole thiourea derivatives for their anticancer activities. Studies have shown that these compounds exhibit promising apoptotic (programmed cell death) activities in human cancer cell lines. For instance, certain pyrazole derivatives have been identified to induce apoptosis by increasing the expression of tumor necrosis factor receptors and down-modulating pro-caspase levels, which are crucial for the apoptotic pathway in cancer cells. These derivatives also decrease the levels of proteins inhibiting apoptosis and affect the heat shock proteins, which play a role in cancer cell survival. Such compounds have shown a concentration-dependent increase in the arrest of cells in the G2/M phases of the cell cycle, indicating their potential as anticancer drugs (Nițulescu et al., 2015).
Antimicrobial Applications
Pyrazole acyl thiourea derivatives have been synthesized and evaluated for their antifungal and antiviral activities. These compounds displayed good antifungal activities against several pathogens, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, as well as anti-TMV (Tobacco Mosaic Virus) activity, showcasing their potential as antimicrobial agents (Wu et al., 2012).
Enantioselective Synthesis
The application of pyrazole-containing thiourea derivatives extends into the realm of catalysis, particularly in the enantioselective synthesis of pharmaceutical intermediates. A study reported the successful extension of a catalytic system based on Rhodium/bisphosphine-thiourea for the asymmetric hydrogenation of α,β-unsaturated N-acylpyrazoles, achieving high yields and excellent enantioselectivities. This highlights the role of pyrazole moieties in providing hydrogen bond acceptor sites critical for high reactivities and selectivities in chemical syntheses (Li et al., 2016).
特性
IUPAC Name |
1-[4-chloro-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(3-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N4S/c1-10-12(19)3-2-4-16(10)23-18(27)24-17-15(22)9-26(25-17)8-11-5-6-13(20)14(21)7-11/h2-7,9H,8H2,1H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBBOVJNSGMHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=NN(C=C2Cl)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(3-chloro-2-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)
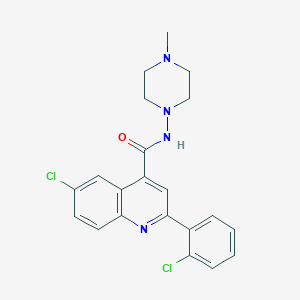
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)
![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)
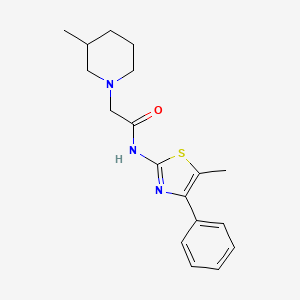
![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)
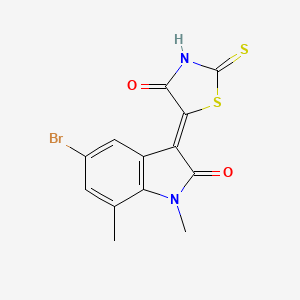
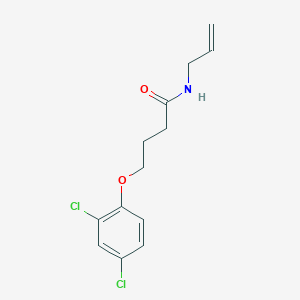
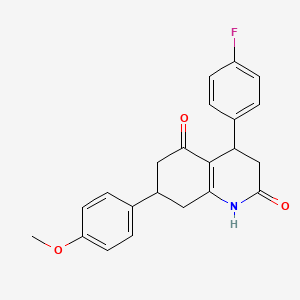
![ethyl [4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4627763.png)
![methyl 2-{[3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4627771.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B4627774.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627782.png)
![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)